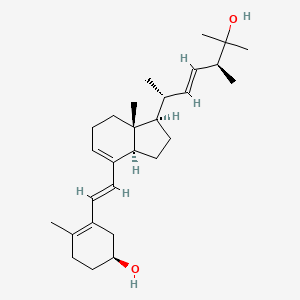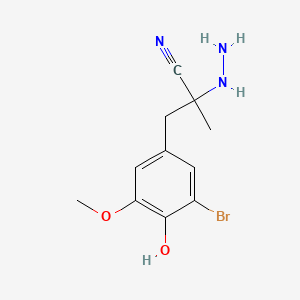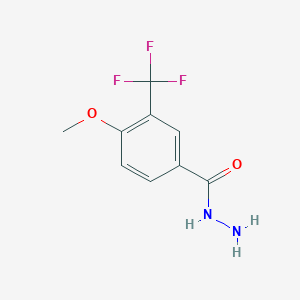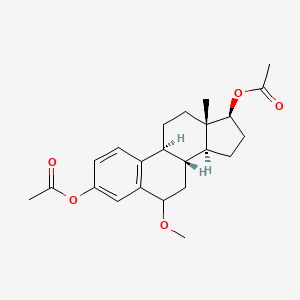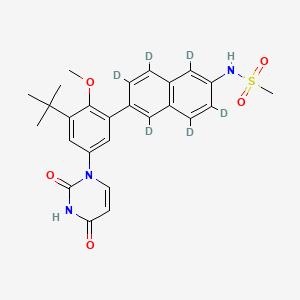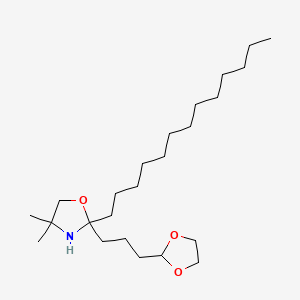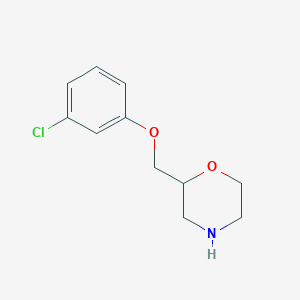
2-((3-Chlorophenoxy)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Chlorophenoxy)methyl)morpholine is a chemical compound with the molecular formula C11H14ClNO2 It is a morpholine derivative where the morpholine ring is substituted with a 3-chlorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorophenoxy)methyl)morpholine typically involves the reaction of 3-chlorophenol with epichlorohydrin to form 3-chlorophenoxypropanol, which is then reacted with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorophenoxy)methyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy ketones, while substitution reactions can produce various substituted morpholine derivatives.
Scientific Research Applications
2-((3-Chlorophenoxy)methyl)morpholine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Chlorophenoxy)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorophenoxy)methyl)morpholine
- 2-((4-Chlorophenoxy)methyl)morpholine
- 2-((3-Bromophenoxy)methyl)morpholine
Comparison
Compared to its similar compounds, 2-((3-Chlorophenoxy)methyl)morpholine is unique due to the position of the chlorine atom on the phenoxy group. This positional difference can influence the compound’s reactivity, biological activity, and overall chemical properties. For instance, the 3-chloro derivative may have different binding affinities to biological targets compared to the 2-chloro or 4-chloro derivatives.
Properties
CAS No. |
167273-59-8 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-[(3-chlorophenoxy)methyl]morpholine |
InChI |
InChI=1S/C11H14ClNO2/c12-9-2-1-3-10(6-9)15-8-11-7-13-4-5-14-11/h1-3,6,11,13H,4-5,7-8H2 |
InChI Key |
QPDQOUDOOAATJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)COC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


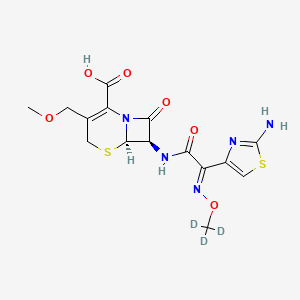

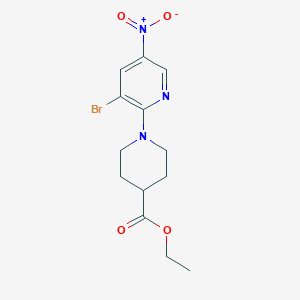
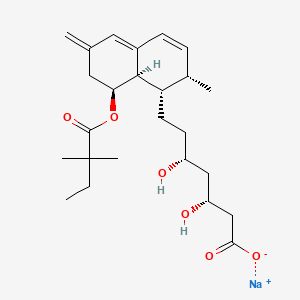
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
